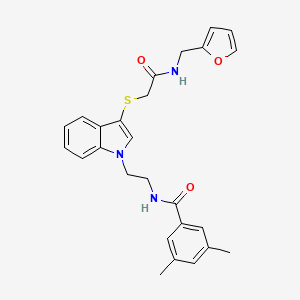

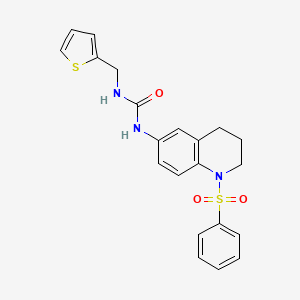

![molecular formula C22H24N4O4 B2793369 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)

2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac-KIN-193, también conocido como racemato AZD 6482, es un potente e inhibitor selectivo de la isoforma beta de la fosfoinositida 3-quinasa (p110β). Este compuesto ha captado una atención significativa debido a sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer. La vía de la fosfoinositida 3-quinasa es crucial para diversas funciones celulares, incluido el metabolismo, el crecimiento celular y la supervivencia. La activación aberrante de esta vía se observa comúnmente en muchos cánceres, convirtiéndola en un objetivo valioso para la intervención terapéutica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: rac-KIN-193 se sintetiza como el racemato de AZD 6482. La síntesis implica la preparación de un inhibidor p110β potente y selectivo con una concentración inhibitoria (IC50) de 0,69 nanomolar. El compuesto se prepara típicamente en forma sólida, que es de color blanco a amarillo claro. La fórmula molecular de rac-KIN-193 es C22H24N4O4, y su peso molecular es de 408,45 gramos por mol .

Métodos de producción industrial: Para la producción industrial, rac-KIN-193 se sintetiza en cantidades masivas y está disponible en diversas formas, incluyendo sólida y en solución. El compuesto se disuelve en dimetilsulfóxido (DMSO) para aplicaciones in vitro, con una solubilidad de 33,33 miligramos por mililitro. Las condiciones de almacenamiento del compuesto incluyen -20 °C durante un máximo de tres años en forma de polvo y -80 °C durante un máximo de seis meses en forma de solución .

Análisis De Reacciones Químicas

Tipos de reacciones: rac-KIN-193 principalmente experimenta reacciones de inhibición, específicamente dirigidas a la isoforma p110β de la fosfoinositida 3-quinasa. Esta inhibición es crucial para bloquear la vía de señalización de AKT, que a menudo se activa en las células cancerosas con pérdida de la homóloga de tensina y fosfatasa (PTEN) .

Reactivos y condiciones comunes: El compuesto se utiliza en diversos ensayos bioquímicos para estudiar sus efectos inhibitorios sobre la isoforma p110β. Los reactivos comunes incluyen DMSO para solubilizar el compuesto y diversas líneas celulares para estudios in vitro. La concentración típica utilizada en estos ensayos es de 1 micromolar .

Productos principales formados: El resultado principal de la acción inhibitoria de rac-KIN-193 es el bloqueo de la vía de señalización de AKT, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. Este efecto es particularmente pronunciado en tumores con deficiencia de PTEN .

Aplicaciones Científicas De Investigación

rac-KIN-193 se ha estudiado ampliamente por sus posibles aplicaciones en la investigación del cáncer. Ha mostrado una eficacia significativa en la inhibición del crecimiento tumoral en diversos modelos de cáncer, incluido el adenocarcinoma ductal pancreático y el carcinoma nasofaríngeo. La capacidad del compuesto para dirigirse selectivamente a la isoforma p110β lo convierte en una herramienta valiosa para estudiar la vía de la fosfoinositida 3-quinasa y su papel en la progresión del cáncer .

Además de sus aplicaciones en la investigación del cáncer, rac-KIN-193 también se utiliza en estudios que investigan las firmas genéticas y transcriptómicas asociadas con la activación de la vía de la fosfoinositida 3-quinasa. Estos estudios tienen como objetivo desarrollar intervenciones terapéuticas precisas dirigidas a esta vía .

Mecanismo De Acción

rac-KIN-193 ejerce sus efectos inhibiendo selectivamente la isoforma p110β de la fosfoinositida 3-quinasa. Esta inhibición bloquea la vía de señalización de AKT, que es crucial para el crecimiento y la supervivencia celular. La selectividad del compuesto para p110β es particularmente beneficiosa en tumores con deficiencia de PTEN, donde la pérdida de PTEN lleva a un aumento de la actividad de la fosfoinositida 3-quinasa .

Los objetivos moleculares de rac-KIN-193 incluyen la isoforma p110β y la vía de señalización de AKT aguas abajo. Al bloquear estos objetivos, el compuesto reduce eficazmente la proliferación celular e induce la apoptosis en las células cancerosas .

Comparación Con Compuestos Similares

rac-KIN-193 es único en su selectividad para la isoforma p110β de la fosfoinositida 3-quinasa. Otros compuestos similares incluyen AZD 6482, que es la forma no racémica de rac-KIN-193, y PIK-75, un inhibidor p110α clásico. Mientras que PIK-75 se dirige a la isoforma p110α, la selectividad de rac-KIN-193 para p110β lo hace particularmente eficaz en tumores con deficiencia de PTEN .

Compuestos similares incluyen:

- AZD 6482

- PIK-75

- Otros inhibidores de p110β

La selectividad única de rac-KIN-193 para p110β y su eficacia en tumores con deficiencia de PTEN destacan su potencial como agente terapéutico valioso en el tratamiento del cáncer .

Propiedades

IUPAC Name |

2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTDIKMSKMREGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)

![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)

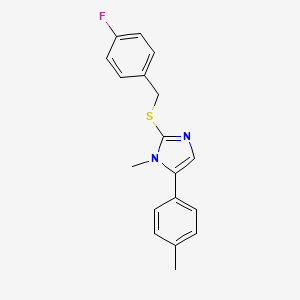

![N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2793290.png)

![1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one](/img/structure/B2793294.png)

![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)

![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793302.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2793305.png)

![4-[butyl(ethyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2793307.png)